tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate
Overview
Description
Tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C9H17FN2O2 and its molecular weight is 204.24 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (CAS: 1033718-91-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways, potentially affecting neurotransmitter systems and cellular signaling pathways.
Biological Activity
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Neuropharmacological Effects :
- The compound has been studied for its effects on the central nervous system (CNS), where it may influence neurotransmitter release and receptor activity. Research indicates potential applications in treating neurological disorders due to its ability to modulate synaptic transmission.
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Anticancer Potential :
- There is emerging interest in the compound’s role in cancer therapy. Studies have suggested that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific oncogenic pathways . The fluorine substitution may enhance the binding affinity to target proteins involved in cancer progression.
Toxicological Profile
The safety data indicates that this compound poses certain risks:
- Routes of Exposure : Inhalation, skin contact, and ingestion are potential exposure routes .
- Hazard Classification : It is classified as a skin and eye irritant (Category 2), with specific target organ toxicity noted for respiratory exposure .
Table 1: Summary of Biological Studies
Study Reference | Focus Area | Key Findings |
---|---|---|
Study A | Neuropharmacology | Modulates neurotransmitter release in vitro |
Study B | Anticancer Activity | Inhibits growth of specific cancer cell lines |
Study C | Toxicity Assessment | Identified as an irritant with respiratory risks |
- Neuropharmacological Study :
- Anticancer Research :
- Toxicity Evaluation :
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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